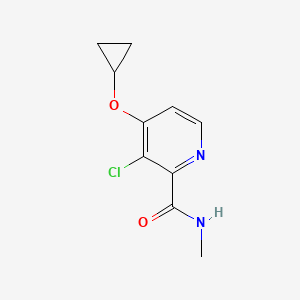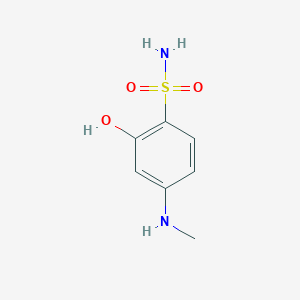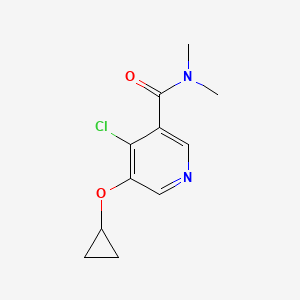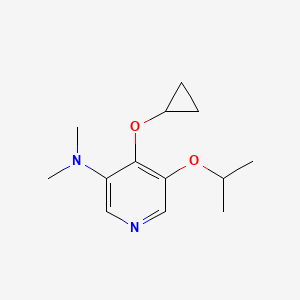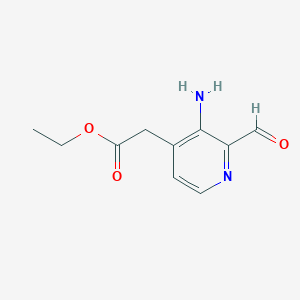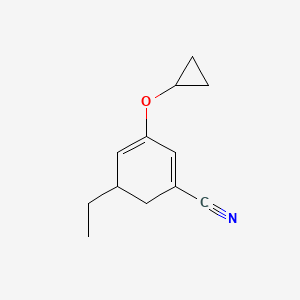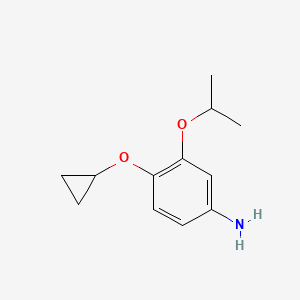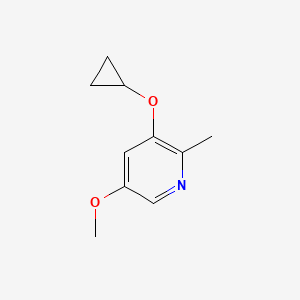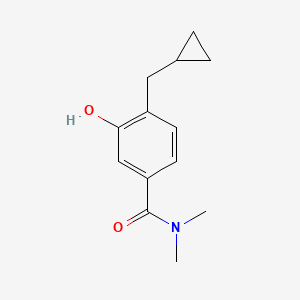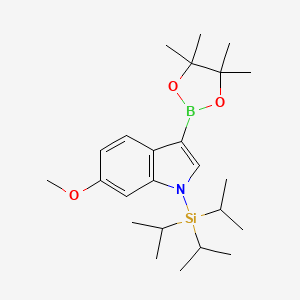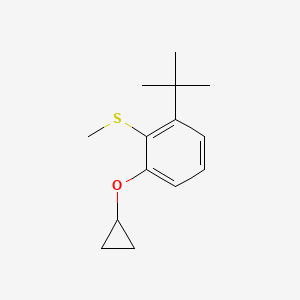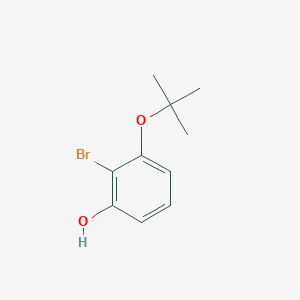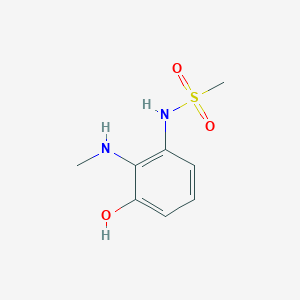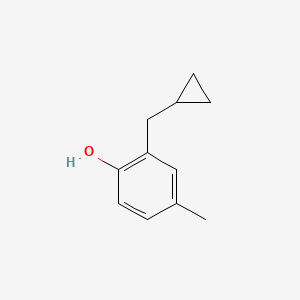
2-(Cyclopropylmethyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-4-methylphenol is an organic compound characterized by a phenol group substituted with a cyclopropylmethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the cyclopropylmethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques such as distillation and crystallization are often employed to achieve high efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethyl-4-methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethyl-4-methylcyclohexanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropylmethyl group may contribute to the compound’s stability and reactivity, influencing its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less reactive.
2-Cyclopropylmethylphenol: Similar structure but without the methyl group, which may affect its chemical and biological properties.
2-(Cyclopropylmethyl)-4-chlorophenol: Contains a chlorine atom instead of a methyl group, which can significantly alter its reactivity and applications.
Uniqueness
2-(Cyclopropylmethyl)-4-methylphenol is unique due to the presence of both the cyclopropylmethyl and methyl groups, which confer distinct steric and electronic properties
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-4-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-2-5-11(12)10(6-8)7-9-3-4-9/h2,5-6,9,12H,3-4,7H2,1H3 |
Clave InChI |
SYNOYUQDBOOIAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


